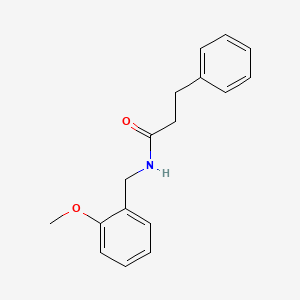![molecular formula C14H10N2O3 B5820895 N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B5820895.png)
N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide
Descripción general
Descripción
N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide, also known as isoquinoline-1,3-dione derivative, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antibacterial properties. In
Aplicaciones Científicas De Investigación
Aggregation Enhanced Emission
N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide derivatives have been studied for their ability to form nanoaggregates in aqueous-DMF solution, displaying aggregation enhanced emission. This property is significant in photophysical applications, where the intensity of emission is correlated with the nature of benzoic acid derivatives. These findings are supported by spectral data and density functional theory calculations (Srivastava, Singh, & Mishra, 2016).
Plant Growth Regulation and Fungicidal Activity
Research on N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives has demonstrated their potential in promoting seed germination and growth in plants like wheat and cucumber. These compounds also exhibit fungicidal activity against various pathogens, indicating their utility in agricultural science (Ju, Chen, Xu, Wang, & Xu, 2016).
Luminescent Properties and Antitumor Activities
Organotin carboxylates based on amide carboxylic acids containing N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) moieties have been synthesized and characterized. These compounds exhibit interesting luminescent properties and have been evaluated for antitumor activities, demonstrating potential in medical research and drug development (Xiao et al., 2013).
Fluorescence Resonance Energy Transfer (FRET) Probes
Derivatives of N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) have been used to develop FRET probes for detecting ions like Cr3+ in living cells. Such probes are crucial in biological and chemical sensing applications (Adhikari et al., 2019).
Oligodeoxyribonucleotide Hybridization
N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) derivatives have been studied for their fluorescence when attached to oligodeoxyribonucleotides. They show enhanced hybridization affinity compared to unlabelled oligodeoxyribonucleotides, indicating their potential in genetic engineering and molecular biology (Singh & Singh, 2007).
Propiedades
IUPAC Name |
N-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-8(17)15-16-13(18)10-6-2-4-9-5-3-7-11(12(9)10)14(16)19/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYAJIWOCJYOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B5820819.png)

![7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5820826.png)
![3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5820841.png)




![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820873.png)
![1-[(4-nitrophenyl)acetyl]azepane](/img/structure/B5820889.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5820896.png)
![3-[2-(1H-imidazol-4-yl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5820900.png)
![1H-indene-1,2,3-trione 2-[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)hydrazone]](/img/structure/B5820907.png)
